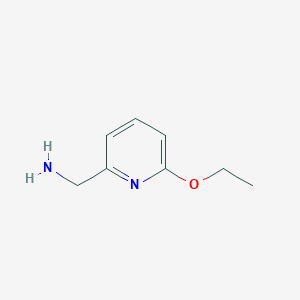

(6-Ethoxypyridin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-ethoxypyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-8-5-3-4-7(6-9)10-8/h3-5H,2,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTLJJIEMQBEQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248397-68-3 | |

| Record name | 1-(6-ethoxypyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Ethoxypyridin 2 Yl Methanamine and Its Analogs

Strategies for the Construction of the Pyridine (B92270) Ring System with Ethoxy and Aminomethyl Functionalities

The construction of a pyridine ring bearing both an ethoxy and an aminomethyl group can be approached through various synthetic strategies. A common method involves the modification of a pre-existing pyridine ring. For instance, nucleophilic aromatic substitution (SNAr) on di-substituted pyridines is a prevalent technique. Starting with a dihalopyridine, such as 2,6-dibromopyridine, one halogen can be selectively displaced by an ethoxide, followed by transformations of the second halogen into an aminomethyl group. The synthesis of 2-amino-5-ethoxypyridine has been achieved from 3-ethoxypyridine (B173621) via a multi-step sequence involving bromination and nitration. researchgate.net

Alternatively, building the pyridine ring from acyclic precursors through condensation reactions, such as the Hantzsch pyridine synthesis, allows for the introduction of various substituents. However, for the specific substitution pattern of (6-Ethoxypyridin-2-yl)methanamine, modification of a functionalized pyridine is often more direct.

Targeted Synthesis of this compound

The targeted synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, primarily the corresponding nitrile or a related derivative.

Exploration of Precursor Compounds and Starting Materials

The key precursor for the synthesis of this compound is 6-ethoxypyridine-2-carbonitrile . This nitrile can be prepared from commercially available starting materials. One common route involves the nucleophilic substitution of a halogenated pyridine. For example, 2-bromo-6-ethoxypyridine (B184077) can be subjected to a cyanation reaction to yield the desired nitrile. chemicalbook.com Another approach is the reaction of 2-chloro-6-ethoxypyridine (B1359853) with a cyanide source.

An alternative pathway to a related precursor involves the reaction of a 2-substituted pyridine with a nitroalkane. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) can react with nitromethane (B149229) to form a 2-nitromethylpyridine derivative, which can then be hydrogenated to the corresponding aminomethylpyridine. google.com A similar strategy could be envisioned for an appropriately substituted ethoxypyridine.

A summary of potential starting materials for the synthesis of the key precursor, 6-ethoxypyridine-2-carbonitrile, is presented below:

| Starting Material | Reagent | Product |

| 2-Bromo-6-ethoxypyridine | CuCN | 6-Ethoxypyridine-2-carbonitrile |

| 2-Chloro-6-ethoxypyridine | NaCN or KCN | 6-Ethoxypyridine-2-carbonitrile |

Optimization of Reaction Conditions and Yields

The final step in the synthesis of this compound is the reduction of the nitrile group of 6-ethoxypyridine-2-carbonitrile. Catalytic hydrogenation is a widely used and efficient method for this transformation. wikipedia.org

Various catalysts and reaction conditions can be employed to optimize the yield and purity of the final product. Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The pressure of hydrogen gas and the reaction temperature can be adjusted to influence the reaction rate and selectivity. For instance, the hydrogenation of adiponitrile (B1665535) to 6-aminocapronitrile has been studied using nickel-based catalysts. mdpi.com

The reduction of the analogous 2-cyanopyridine (B140075) to 2-picolylamine is a well-established industrial process, often utilizing a nickel catalyst. wikipedia.org The conditions for this transformation can be adapted for the synthesis of this compound.

| Precursor | Catalyst | Solvent | Conditions | Product |

| 6-Ethoxypyridine-2-carbonitrile | Raney Nickel | Ethanol/Ammonia (B1221849) | H₂ pressure, room temp. | This compound |

| 6-Ethoxypyridine-2-carbonitrile | Pd/C | Methanol | H₂ pressure, room temp. | This compound |

Derivatization and Functionalization Strategies of this compound

The presence of a primary amino group and a substituted pyridine ring in this compound allows for a variety of derivatization and functionalization reactions.

Chemical Transformations at the Aminomethyl Group

The primary amine of the aminomethyl group is a versatile functional handle for further molecular modifications. It can readily undergo N-acylation, N-alkylation, and condensation reactions.

N-Acylation: The aminomethyl group can be acylated using acid chlorides, acid anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. This is a common strategy to introduce a wide range of substituents.

N-Alkylation: The amine can be alkylated with alkyl halides or via reductive amination with aldehydes or ketones. The N-alkylation of 2-pyridyl amine with arylmethyl alcohols has been reported using ruthenium(II) complexes as catalysts. researchgate.net

Condensation Reactions: The aminomethyl group can react with various electrophiles. For example, reaction with aldehydes or ketones forms imines, which can be subsequently reduced to secondary amines. Cyclocondensation reactions of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes can lead to the formation of imidazo[1,5-a]pyridines. nih.govbeilstein-journals.org

| Reaction Type | Reagent | Product Type |

| N-Acylation | Acetyl chloride | N-((6-ethoxypyridin-2-yl)methyl)acetamide |

| N-Alkylation | Benzyl bromide | N-benzyl-(6-ethoxypyridin-2-yl)methanamine |

| Reductive Amination | Acetone (B3395972), NaBH₃CN | N-isopropyl-(6-ethoxypyridin-2-yl)methanamine |

| Imine Formation | Benzaldehyde | N-benzylidene-(6-ethoxypyridin-2-yl)methanamine |

Modifications and Substitutions on the Pyridine Ring System

The pyridine ring of this compound can also be a site for further functionalization, although the existing substituents will direct the regioselectivity of these reactions. Electrophilic aromatic substitution on the pyridine ring is generally challenging but can be achieved under specific conditions. The polarization of the pyridine ring by metal complexation can facilitate nucleophilic attack. researchgate.net

The ethoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the pyridine ring. It is generally stable but can potentially be cleaved under harsh acidic conditions.

Synthesis of Ethoxy-Substituted Pyridinemethanamine Analogs

The primary and most direct route for the synthesis of this compound involves the reduction of a nitrile precursor, specifically 6-ethoxypyridine-2-carbonitrile. This method is widely applicable for the preparation of various pyridinemethanamine derivatives. The synthesis can be conceptually divided into two main stages: the formation of the substituted pyridine carbonitrile and its subsequent reduction to the target aminomethane.

Step 1: Synthesis of 6-Ethoxypyridine-2-carbonitrile

The precursor, 6-ethoxypyridine-2-carbonitrile, can be prepared from commercially available 2-cyano-6-hydroxypyridine (B3038734). The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl group is deprotonated by a suitable base to form a pyridinolate anion, which then acts as a nucleophile to attack an ethylating agent.

Reaction: 2-cyano-6-hydroxypyridine is treated with an ethylating agent such as ethyl iodide or diethyl sulfate (B86663) in the presence of a base like potassium carbonate or sodium hydride.

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is typically used to facilitate the reaction.

Outcome: This reaction yields 6-ethoxypyridine-2-carbonitrile, the key intermediate for the final reduction step.

Step 2: Reduction of 6-Ethoxypyridine-2-carbonitrile

The conversion of the nitrile group (-CN) to an aminomethyl group (-CH₂NH₂) is achieved through catalytic hydrogenation. This is a robust and high-yielding method for producing primary amines from nitriles.

Catalyst: A variety of catalysts can be employed for this transformation. Raney Nickel is a common and effective choice. Other catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Reducing Agent: Molecular hydrogen (H₂) is the typical reducing agent, applied under pressure.

Solvent: The reaction is usually carried out in an alcoholic solvent, such as ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amine byproducts.

Conditions: The reaction conditions, including pressure and temperature, are optimized to ensure complete conversion and high selectivity.

A representative reaction scheme is presented below:

Scheme 1: General Synthesis of this compound

Step 1: Ethylation of 2-cyano-6-hydroxypyridine

HO-Py-CN + CH₃CH₂-X --(Base)--> CH₃CH₂O-Py-CN

Step 2: Catalytic Hydrogenation of 6-ethoxypyridine-2-carbonitrile

CH₃CH₂O-Py-CN + 2H₂ --(Catalyst)--> CH₃CH₂O-Py-CH₂NH₂

The resulting this compound can be isolated and purified using standard techniques such as distillation or chromatography. For enhanced stability and ease of handling, it can be converted to a salt, such as the dihydrochloride (B599025) salt.

The synthesis of other ethoxy-substituted pyridinemethanamine analogs follows similar principles, with variations in the starting materials to introduce substituents at other positions on the pyridine ring.

Stereoselective Synthesis Approaches for Chiral Analogs

The development of chiral analogs of this compound is of significant interest, as stereochemistry often plays a crucial role in the biological activity of pharmaceutical compounds. Achieving stereoselectivity in the synthesis of these molecules requires the use of asymmetric catalytic methods or chiral auxiliaries. A common strategy involves the asymmetric reduction of a prochiral ketone precursor.

A hypothetical pathway to a chiral analog would involve the synthesis of a 2-acyl-6-ethoxypyridine, followed by an enantioselective reduction of the ketone to a chiral alcohol. The resulting chiral alcohol can then be converted to the chiral amine.

Key Approach: Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of 2-pyridyl ketones is a well-established method for producing chiral 2-pyridyl alcohols, which are valuable intermediates. thieme-connect.com This transformation can be achieved with high enantioselectivity using various transition-metal catalysts complexed with chiral ligands. thieme-connect.com

The general sequence would be:

Synthesis of a Prochiral Ketone: A 2-acyl-6-ethoxypyridine (e.g., 2-acetyl-6-ethoxypyridine) is synthesized.

Asymmetric Reduction: The ketone is reduced using a chiral reducing system. This typically involves a transition metal catalyst (e.g., Ruthenium, Rhodium, Iridium) and a chiral ligand. The choice of catalyst and ligand is critical for achieving high enantiomeric excess (ee). wikipedia.orgresearchgate.net

Conversion to Chiral Amine: The resulting chiral alcohol is then converted to the corresponding chiral amine. This can be accomplished through a variety of methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by converting the alcohol to a leaving group and subsequent displacement with an amine source.

Several catalytic systems have been developed for the asymmetric reduction of ketones, including transfer hydrogenation and catalytic hydrogenation. wikipedia.org

| Catalyst System | Chiral Ligand Type | Reductant | Typical Substrate | Reported Enantioselectivity (ee) |

| Ru(II) Complex | Chiral Diamine/Diphosphine | Isopropanol or Formic Acid | Aryl Ketones | Up to 97% |

| Rh(III) Complex | Bis(oxazolinylpyridine) (pybox) | Hydrosilanes | Alkyl/Aryl Ketones | High |

| Ir(I) Complex | Chiral Diamine | Isopropanol | N-Heteroaryl Ketones | High |

| Oxazaborolidine | (S)- or (R)-CBS catalyst | Borane (BH₃) | Simple Ketones | High |

Table 1: Examples of Catalytic Systems for Asymmetric Ketone Reduction

Another powerful method for asymmetric synthesis is the use of chiral auxiliaries. For instance, the Schöllkopf chiral auxiliary can be used to synthesize chiral α-amino acids and their derivatives with high diastereoselectivity. nih.gov This approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable electrophile, such as 2-(bromomethyl)-6-ethoxypyridine, followed by hydrolysis of the auxiliary to yield the chiral amine. nih.gov

These stereoselective strategies provide pathways to enantiomerically enriched or pure analogs of this compound, enabling the exploration of the stereochemical requirements for their potential applications.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the connectivity and chemical environment of each atom in (6-Ethoxypyridin-2-yl)methanamine can be established.

Proton NMR (¹H NMR) Analysis

A detailed ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, specific chemical shifts (δ) and coupling constants (J) would be expected for the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the protons on the pyridine (B92270) ring, and the protons of the aminomethyl group.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethoxy CH₃ | ~1.3-1.4 | Triplet (t) | ~7.0 |

| Ethoxy CH₂ | ~4.2-4.3 | Quartet (q) | ~7.0 |

| Pyridine H-3 | ~6.5-6.6 | Doublet (d) | ~8.0 |

| Pyridine H-4 | ~7.5-7.6 | Triplet (t) | ~8.0 |

| Pyridine H-5 | ~6.7-6.8 | Doublet (d) | ~8.0 |

| Methylene CH₂ | ~3.8-3.9 | Singlet (s) | - |

| Amine NH₂ | Variable | Broad Singlet (br s) | - |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethoxy CH₃ | ~14-15 |

| Ethoxy CH₂ | ~60-61 |

| Pyridine C-2 | ~160-162 |

| Pyridine C-3 | ~108-110 |

| Pyridine C-4 | ~138-140 |

| Pyridine C-5 | ~112-114 |

| Pyridine C-6 | ~162-164 |

| Methylene CH₂ | ~45-47 |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, for instance, between the H-3, H-4, and H-5 protons of the pyridine ring, and between the methyl and methylene protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms. google.com

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing key information to connect the different fragments of the molecule, such as the ethoxy group and the aminomethyl group to the pyridine ring. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, confirming its composition of C₈H₁₂N₂O. The expected monoisotopic mass would be a key data point for its definitive identification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is invaluable for analyzing the purity of a sample of this compound and for identifying any potential impurities or degradation products. youtube.com The retention time from the LC provides an additional characteristic parameter for the compound, while the mass spectrometer provides molecular weight and structural information for each separated component.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method for the purity assessment of this compound would involve a reversed-phase column, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture.

The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The ethoxy and aminomethyl groups on the pyridine ring influence the compound's polarity, which dictates its retention time on the column. Method development would involve optimizing the mobile phase composition (typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier like formic acid or trifluoroacetic acid), flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time. Detection is commonly performed using a UV detector, as the pyridine ring is a chromophore.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and may require optimization.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. For a compound like this compound, a UPLC method would provide a more rapid and sensitive assessment of purity, capable of separating closely related impurities that might not be resolved by HPLC.

The fundamental principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. The increased efficiency of UPLC columns allows for shorter run times without sacrificing peak resolution.

Table 2: Representative UPLC Method Parameters for this compound Purity Determination

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 3 minutes |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

This table illustrates a potential UPLC method; specific conditions would be optimized based on the sample and instrumentation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the ethoxy and methylene groups, the C-O bond of the ether linkage, and the C=C and C=N bonds of the pyridine ring. For instance, the N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-O stretching of the ethoxy group would be expected in the 1000-1300 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ range.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, if a suitable single crystal can be grown, X-ray diffraction analysis would provide unambiguous proof of its molecular structure.

The technique involves directing a beam of X-rays onto the crystal. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, crystallographers can calculate the positions of all atoms in the crystal lattice, yielding precise bond lengths, bond angles, and torsional angles. This information is invaluable for confirming the compound's stereochemistry and understanding its intermolecular interactions in the solid state, such as hydrogen bonding involving the amine and pyridine nitrogen atoms. While a crystal structure for this specific compound is not widely reported in public literature, the technique remains the gold standard for absolute structure elucidation.

Chemical Reactivity and Mechanistic Investigations of 6 Ethoxypyridin 2 Yl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group (-NH2) attached to the methylene (B1212753) bridge is a potent nucleophile, readily participating in a variety of reactions.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it highly susceptible to acylation and alkylation.

Representative Acylation Reactions of Amines

| Amine | Acylating Agent | Product | Reference |

|---|---|---|---|

| Benzylamine | Acetyl chloride | N-Benzylacetamide | General knowledge |

| 2-Aminopyridine (B139424) | Acetic anhydride | 2-Acetamidopyridine | General knowledge |

Alkylation: The primary amine can also undergo alkylation with alkyl halides. This reaction introduces alkyl groups onto the nitrogen atom. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks the electrophilic carbon of the alkyl halide. Mono-alkylation can be challenging to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. The use of a large excess of the amine or specific reaction conditions can favor mono-alkylation. Studies on related (6-methyl-2-pyridyl)methyllithium species have shown successful alkylation with epoxides, highlighting the nucleophilic character of the methylene group adjacent to the pyridine (B92270) ring, which can be enhanced by deprotonation. nih.gov

Representative Alkylation Reactions of Amines

| Amine | Alkylating Agent | Product | Reference |

|---|---|---|---|

| Aniline | Methyl iodide | N-Methylaniline, N,N-Dimethylaniline | General knowledge |

| (6-Methyl-2-pyridyl)methyllithium | 1,2-Epoxyoctane | 1-(6-Methylpyridin-2-yl)nonan-3-ol | nih.gov |

Condensation Reactions

The primary amine of (6-Ethoxypyridin-2-yl)methanamine can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture. The synthesis of Schiff bases from various amines and aldehydes is a fundamental reaction in organic chemistry with wide applications. For instance, the condensation of 2-formylpyridine with 2,6-dichloroaniline (B118687) has been investigated, although it can be a challenging transformation. researchgate.net

Representative Condensation Reactions for Schiff Base Formation

| Amine | Carbonyl Compound | Product (Schiff Base) | Reference |

|---|---|---|---|

| Aniline | Benzaldehyde | N-Benzylideneaniline | General knowledge |

| 2,6-Dichloroaniline | 2-Formylpyridine | N-(pyridin-2-ylmethylene)-2,6-dichloroaniline | researchgate.net |

| 2-Methoxyaniline | 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde | (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol | nih.gov |

Reactivity of the Ethoxy Group

The ethoxy group (-OCH2CH3) is an electron-donating group that influences the reactivity of the pyridine ring and can itself undergo specific reactions.

Ether Cleavage Reactions

The ether linkage in the ethoxy group can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). masterorganicchemistry.comyoutube.compressbooks.pubmasterorganicchemistry.compearson.com The reaction typically proceeds via an SN1 or SN2 mechanism. In the case of an aryl alkyl ether, such as this compound, the cleavage is expected to occur at the ethyl-oxygen bond. Protonation of the ether oxygen makes it a good leaving group. The halide ion (I- or Br-) then acts as a nucleophile. Due to the high energy required to form a phenyl cation, the nucleophilic attack occurs on the less hindered ethyl group (SN2 mechanism), yielding 6-hydroxypyridin-2-yl)methanamine and ethyl halide. Cleavage of the aryl-oxygen bond is generally not favored.

Potential for Aromatic Nucleophilic Substitution Directed by the Ethoxy Group

The ethoxy group, being an electron-donating group, can activate the pyridine ring towards electrophilic aromatic substitution. However, for nucleophilic aromatic substitution (SNAr), its effect is more complex. While electron-donating groups generally disfavor SNAr, the position of the ethoxy group at C6 of the pyridine ring can influence the regioselectivity of such reactions. Nucleophilic attack on the pyridine ring is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate Meisenheimer complex. stackexchange.comyoutube.comvaia.comquora.comnih.gov The presence of a good leaving group on the ring is typically required for SNAr to occur. While the ethoxy group itself is a poor leaving group, its electronic influence could play a role if another leaving group is present on the ring.

Reactivity of the Pyridine Core

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. However, the presence of activating groups can facilitate such reactions. In this compound, the ethoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The aminomethyl group is also generally considered activating.

The directing effects of the substituents on the pyridine ring are crucial. The ethoxy group at C-6 strongly activates the C-5 and C-3 positions (ortho and para, respectively, to the ethoxy group). The aminomethyl group at C-2 is less influential on the aromatic system's mesomeric effects but can influence the reaction through steric hindrance and its basic nature. The pyridine nitrogen deactivates the ring, particularly at the C-3 and C-5 positions.

Considering these factors, electrophilic attack is most likely to occur at the C-3 or C-5 position. The C-5 position is activated by the C-6 ethoxy group (ortho) and less deactivated by the pyridine nitrogen compared to the C-3 position. The C-3 position is activated by the C-6 ethoxy group (para) and the C-2 aminomethyl group (ortho). The outcome of a specific reaction would depend on the reaction conditions and the nature of the electrophile. libretexts.orgmasterorganicchemistry.com

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, nitration would likely require carefully controlled conditions to prevent oxidation and N-nitration of the aminomethyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C-3 | Activated by ethoxy (para), Activated by aminomethyl (ortho) | Favorable site for substitution |

| C-4 | Deactivated by pyridine N | Unlikely site for substitution |

| C-5 | Activated by ethoxy (ortho) | Favorable site for substitution |

Note: This table is based on theoretical principles of substituent effects in aromatic systems. Experimental verification is required.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it inherently more susceptible to Nucleophilic Aromatic Substitution (NAS) than benzene. This reaction typically requires a good leaving group and is facilitated by electron-withdrawing substituents that can stabilize the negative charge of the intermediate, known as a Meisenheimer complex.

In the case of this compound, a potential leaving group is the ethoxy group at the C-6 position. While alkoxides are not excellent leaving groups, substitution can be forced under harsh conditions (e.g., high temperature, strong nucleophile). The reaction would proceed via an addition-elimination mechanism. The attack of a nucleophile at C-6 would form a negatively charged intermediate, which would then expel the ethoxide ion to restore aromaticity. The presence of the ring nitrogen helps to stabilize the anionic intermediate.

It is important to note that the aminomethyl group contains a primary amine, which is itself a nucleophile. Under certain conditions, intermolecular or intramolecular reactions could occur. Specific experimental studies on this compound are not widely reported in the literature, so this discussion is based on the general principles of NAS on substituted pyridines. clockss.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and pyridine derivatives are common substrates. The this compound scaffold offers several possibilities for participation in such reactions. The pyridine ring can be functionalized with a leaving group (e.g., a halide) to participate in reactions like Suzuki, Stille, Heck, or Buchwald-Hartwig couplings.

Alternatively, the primary amine of the aminomethyl group can be utilized. For example, it can undergo N-arylation via the Buchwald-Hartwig amination. The pyridine nitrogen and the aminomethyl nitrogen can also act as bidentate ligands, coordinating to the metal catalyst and directing C-H activation at a specific position on the pyridine ring or a coupled partner.

Given the prevalence of 2-aminopyridine motifs in ligands and pharmaceuticals, it is plausible that this compound could serve as a building block in syntheses utilizing cross-coupling strategies. For example, it could be coupled with various aryl halides or boronic acids to generate more complex molecules.

Table 2: Illustrative Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Potential Coupling Partner | Catalyst System (Example) | Product Type |

| Buchwald-Hartwig Amination | Aryl bromide | Pd(dba)₂ / BINAP | N-Aryl derivative of the aminomethyl group |

| Suzuki Coupling (if halogenated) | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted pyridine |

| C-H Activation/Functionalization | Aryl halide | Pd(OAc)₂ / Ligand | Direct arylation of the pyridine ring |

Note: This table presents hypothetical reactions based on established catalytic methods for similar pyridine-containing substrates. Specific conditions would require experimental optimization.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of reactions involving this compound are dictated by the energy of the transition state for the rate-determining step. For electrophilic aromatic substitution, the first step (attack of the electrophile) is typically rate-determining due to the temporary loss of aromaticity. masterorganicchemistry.com The electron-donating ethoxy group would lower the activation energy for this step, thus increasing the reaction rate compared to unsubstituted pyridine.

For nucleophilic aromatic substitution, the stability of the Meisenheimer intermediate is key. The electron-withdrawing pyridine nitrogen helps to stabilize this intermediate, but the lack of other strong electron-withdrawing groups on the ring means the reaction would likely have a high activation barrier and thus be slow.

Thermodynamically, the stability of the final products determines the reaction's favorability. In most substitution reactions on the aromatic ring, the restoration of the highly stable aromatic system is a major thermodynamic driving force. The specific position of substitution will be governed by the relative thermodynamic stability of the possible isomers. For instance, in EAS, the ortho and para products are generally favored due to the stabilizing electronic effects of the activating groups.

Investigation of Reaction Mechanisms and Intermediates

Investigating the precise mechanisms of reactions involving this compound would employ a combination of experimental and computational techniques.

Kinetic Studies : Measuring reaction rates under different concentrations of reactants and catalysts would help to determine the reaction order and elucidate the rate law. This can provide insight into the species involved in the rate-determining step.

Isotope Labeling : Using deuterated substrates or reagents (e.g., at the C-H bonds of the ring) can help determine if C-H bond cleavage is involved in the rate-determining step (the kinetic isotope effect).

Intermediate Trapping/Isolation : For reactions like NAS, attempts could be made to isolate or trap the proposed Meisenheimer complex under specific conditions (e.g., low temperature, strong nucleophile) to provide direct evidence for the addition-elimination pathway.

Computational Modeling : Density Functional Theory (DFT) and other computational methods can be used to model the reaction pathways, calculate the energies of reactants, transition states, intermediates, and products. This can help to predict regioselectivity and corroborate proposed mechanisms. For example, mapping the electrostatic potential of the molecule could visually indicate the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting the points of initial attack for electrophiles and nucleophiles, respectively.

Without specific experimental literature for this compound, these established methods represent the standard approaches that would be taken to explore its reactivity and mechanistic pathways.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods provide a detailed picture of the electronic structure and the energetics of different molecular states.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For (6-Ethoxypyridin-2-yl)methanamine, DFT calculations, particularly using hybrid functionals like B3LYP or M06-2X with an appropriate basis set (e.g., 6-311++G(d,p)), can be employed to determine a variety of electronic and structural properties.

Key parameters that can be calculated include the optimized molecular geometry, which provides bond lengths, bond angles, and dihedral angles of the most stable conformation. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP) surface, which illustrates the charge distribution and identifies regions susceptible to electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the pyridine (B92270) ring and the methanamine group, as well as the oxygen atom of the ethoxy group, are expected to be regions of negative potential, indicating their role in potential intermolecular interactions.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -550 Hartree |

Note: The values in this table are hypothetical and represent typical results obtained for similar pyridine derivatives from computational studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of flexible molecules like this compound over time. By solving Newton's equations of motion, MD simulations can reveal how the molecule behaves in a given environment, such as in a solvent or interacting with a biological target. labxing.comnih.gov

For this compound, the key flexible bonds are around the ethoxy and methanamine substituents. MD simulations can be used to study the rotational barriers of these groups and identify the most populated conformations in solution. This information is crucial for understanding how the molecule presents itself for intermolecular interactions. Simulations of similar pyridine derivatives have been used to understand their binding behavior with biological targets. nih.gov

Table 2: Key Dihedral Angles and Their Typical Fluctuation in MD Simulations of this compound

| Dihedral Angle | Description | Typical Range (degrees) |

| C(pyridyl)-C(methylene)-N-H | Rotation of the amine group | -180 to 180 (with preferred orientations) |

| C(pyridyl)-O-C(ethyl)-C(methyl) | Rotation of the ethoxy group | -180 to 180 (with preferred orientations) |

Note: The values in this table are illustrative and represent the expected conformational flexibility based on general chemical principles.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of a newly synthesized compound.

For this compound, time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum by calculating the electronic excitation energies and oscillator strengths. mit.edumit.edu The predicted spectrum can be compared with experimental data to confirm the molecular structure.

The vibrational frequencies can be calculated using DFT, which corresponds to the peaks in the Infrared (IR) and Raman spectra. Comparing the computed vibrational spectrum with the experimental one can help in assigning the vibrational modes to specific functional groups and confirming the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with good accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predictions can aid in the assignment of experimental NMR spectra.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) | λmax | ~270 nm |

| IR (DFT) | C-N stretching (amine) | ~1250-1350 cm⁻¹ |

| IR (DFT) | C-O stretching (ether) | ~1200-1250 cm⁻¹ |

| ¹H NMR (DFT/GIAO) | Pyridyl-H | ~6.5-7.5 ppm |

| ¹³C NMR (DFT/GIAO) | Pyridyl-C attached to N | ~160 ppm |

Note: These predicted values are based on typical ranges for similar functional groups and molecular scaffolds found in the literature.

Computational Studies on Reaction Pathways and Transition States

Computational chemistry can be employed to investigate the reactivity of this compound and to elucidate the mechanisms of reactions in which it might participate. By locating the transition state structures and calculating the activation energies, it is possible to predict the feasibility and selectivity of a chemical reaction.

For instance, the nucleophilicity of the amine group and the pyridine nitrogen can be computationally assessed to predict their reactivity in alkylation or acylation reactions. DFT calculations can be used to model the reaction profile, including the reactants, transition states, intermediates, and products. This provides a detailed understanding of the reaction mechanism at a molecular level. Computational studies on other pyridine derivatives have successfully elucidated reaction mechanisms and regioselectivity.

In Silico Screening and Library Design for Derivative Exploration

This compound can serve as a scaffold for the design of new molecules with desired properties. In silico screening and library design are powerful computational techniques used in drug discovery and materials science to explore the chemical space around a lead compound. mit.edu

Starting from the structure of this compound, a virtual library of derivatives can be generated by systematically modifying the substituents. For example, the ethoxy group could be replaced with other alkoxy groups, and the methanamine side chain could be functionalized further.

These virtual libraries can then be screened for various properties using computational methods. For instance, if the goal is to design a drug-like molecule, properties such as lipophilicity (logP), aqueous solubility, and potential for hydrogen bonding can be calculated. Molecular docking simulations can be performed to predict the binding affinity of the derivatives to a specific biological target. Such in silico approaches have been successfully applied to pyridine derivatives to identify potential inhibitors for various enzymes. mit.edu This computational pre-screening can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Ligand-Protein Docking and Molecular Interaction Analysis of this compound Derivatives

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a specific region of a target protein. This method is crucial for understanding the binding mechanism and for structure-based drug design. While specific docking studies on this compound derivatives are not extensively available in the public domain, the principles of such analyses can be illustrated by examining studies on structurally related pyridine derivatives. These studies provide a framework for predicting how this compound derivatives might interact with various protein targets.

Research Findings from Analogous Pyridine Derivatives:

Studies on various pyridine-containing compounds have demonstrated their potential to interact with a range of biological targets. For instance, a series of (Z)-N-substituted-4-(pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine derivatives were investigated for their antibacterial and antifungal potential. bohrium.com Molecular docking studies of these compounds against the GlcN-6-P synthase enzyme revealed binding affinities ranging from -6.7 to -8.5 kcal/mol. bohrium.com The analysis identified key amino acid residues involved in hydrogen bonding, such as GLU315, SER316, ASP474, ALA520, and ASN522. bohrium.com

In another study, novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives were synthesized and evaluated for their anticancer activities. nih.gov These compounds were found to bind strongly to DNA and bovine serum albumin (BSA), indicating potential mechanisms for their observed biological effects. nih.gov The length of the N-alkyl chain was shown to influence the binding affinity and cytotoxic functions. nih.gov

Furthermore, research on 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as potential inhibitors of cyclin-dependent kinases (CDK2, CDK4, and CDK6) highlights the utility of molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies. nih.gov These computational models help to elucidate the structure-activity relationships and guide the design of more potent inhibitors. nih.gov

The following interactive table summarizes the types of molecular interactions observed in docking studies of various pyridine derivatives with their respective protein targets.

| Pyridine Derivative Class | Protein Target | Key Interacting Residues | Interaction Types | Binding Affinity (kcal/mol) |

| (Z)-N-substituted-4-(pyridin-2-yl)pyrimidin-2-amines bohrium.com | GlcN-6-P synthase bohrium.com | GLU315, SER316, ASP474, ALA520, ASN522 bohrium.com | Hydrogen Bonding bohrium.com | -6.7 to -8.5 bohrium.com |

| 2-amino-4-aryl-6-pyridopyrimidines nih.gov | DNA, BSA nih.gov | Not specified | Strong Binding nih.gov | Not specified |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines nih.gov | CDK2, CDK4, CDK6 nih.gov | Not specified | Not specified | Not specified |

| Pyridine carboxamide derivatives nih.gov | Urease nih.gov | Not specified | Not specified | IC50 values reported |

Hypothetical Interaction Profile of this compound Derivatives:

Based on the analysis of related structures, a hypothetical molecular interaction profile for a this compound derivative can be proposed. The pyridine nitrogen and the primary amine group are likely to act as hydrogen bond donors and acceptors. The ethoxy group could engage in hydrophobic interactions within a binding pocket. The aromatic pyridine ring itself may participate in π-π stacking or hydrophobic interactions with aromatic residues of the protein target.

The specific interactions would, of course, be dependent on the nature and topology of the target protein's active site. For example, in a kinase inhibitor context, the pyridine core could mimic the adenine (B156593) region of ATP, forming hydrogen bonds with the hinge region of the kinase. The ethoxy group and any further substitutions on the molecule would then explore adjacent hydrophobic pockets to enhance binding affinity and selectivity.

Role of 6 Ethoxypyridin 2 Yl Methanamine in Medicinal Chemistry Research

Scaffold for the Design and Synthesis of Biologically Active Compounds

The (6-Ethoxypyridin-2-yl)methanamine framework presents a versatile scaffold for the synthesis of more complex molecules. The primary amine group offers a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. This can lead to the generation of libraries of derivatives that can be screened for biological activity against various targets.

The pyridine (B92270) ring itself is a common feature in many approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions. The ethoxy group at the 6-position can influence the compound's lipophilicity and metabolic stability, which are crucial pharmacokinetic properties. Although specific examples of large-scale drug discovery programs centered on this compound are not widely reported in peer-reviewed literature, its constituent parts are present in a number of biologically active molecules. For instance, pyridine derivatives are known to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Currently, detailed Structure-Activity Relationship (SAR) studies specifically for derivatives of this compound are not extensively documented. SAR studies are a cornerstone of medicinal chemistry, providing insights into how modifications to a chemical structure affect its biological activity.

For the this compound scaffold, a systematic SAR investigation would likely involve:

Modification of the aminomethyl group: Acylation, alkylation, or incorporation into heterocyclic systems could explore the impact on binding to various biological targets.

Variation of the alkoxy group: Replacing the ethoxy group with other alkoxy groups of varying chain lengths or branching could modulate the compound's solubility and membrane permeability.

Substitution on the pyridine ring: Introducing additional substituents on the pyridine ring could fine-tune the electronic properties and steric profile of the molecule.

While direct SAR data for this specific compound is scarce, studies on related pyridin-2-yl-methylamine derivatives have shown that modifications to the substitution pattern on the pyridine ring and the nature of the amine substituent can significantly impact biological activity, for example, in the context of 5-HT1A receptor agonists.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools in chemical biology for studying the function of proteins and other biological macromolecules. An ideal chemical probe is a small molecule that is potent and selective for its target. The this compound scaffold, with its modifiable handles, has the potential to be elaborated into chemical probes.

The development of such probes would typically involve the synthesis of derivatives that incorporate a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, or a reactive group for covalent labeling of the target protein. To date, there are no published reports of chemical probes derived directly from this compound.

Molecular Target Identification and Validation Utilizing this compound Derivatives

The process of identifying and validating the molecular targets of new bioactive compounds is a critical step in drug discovery. If derivatives of this compound were found to exhibit interesting biological effects in phenotypic screens, the next step would be to identify their molecular targets.

Techniques such as affinity chromatography, where a derivative of the active compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, could be employed. Alternatively, computational methods such as molecular docking could be used to predict potential binding targets based on the compound's three-dimensional structure. As with other areas of research on this compound, there is currently a lack of published studies detailing the use of its derivatives for molecular target identification.

Optimization of Molecular Interactions and Binding Affinity

Once a lead compound and its molecular target are identified, the process of lead optimization begins. This involves iterative cycles of chemical synthesis and biological testing to improve the compound's potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, this would involve fine-tuning the substituents to maximize favorable interactions with the binding site of the target protein.

Computational modeling can play a significant role in this process by providing insights into the binding mode of the compounds and guiding the design of new analogs with improved affinity. X-ray crystallography of the target protein in complex with a ligand from this series would provide the most detailed structural information to guide optimization efforts. However, without a known biological target for this scaffold, such optimization studies remain speculative.

Applications in Catalysis and Materials Science Research

(6-Ethoxypyridin-2-yl)methanamine as a Ligand in Metal-Catalyzed Reactions

There are no available studies on the use of this compound as a ligand in metal-catalyzed reactions. Consequently, there is no information on the design and synthesis of its metal complexes or any investigation into their catalytic activity and selectivity.

No research has been published detailing the successful synthesis and characterization of metal complexes featuring this compound as a ligand.

As no metal complexes of this compound have been reported, there have been no subsequent investigations into their potential catalytic activity or selectivity in any chemical transformations.

Potential as a Monomer or Precursor in Polymer Synthesis

The potential for this compound to be used as a monomer or a precursor in the synthesis of new polymers has not been explored in any published research. The bifunctional nature of the molecule, containing both a pyridine (B92270) ring and a primary amine, suggests theoretical possibilities for its incorporation into polymer chains, but no practical examples or studies have been documented.

Exploration in Supramolecular Chemistry

While the structural motifs of this compound suggest it could participate in the formation of supramolecular assemblies through hydrogen bonding or metal coordination, there is no scientific literature available that explores these possibilities.

Future Directions and Emerging Research Avenues

Integration with Flow Chemistry and Automated Synthesis for (6-Ethoxypyridin-2-yl)methanamine Production

The production of specialized chemicals like this compound is moving away from traditional batch processing towards more integrated and automated systems. Flow chemistry, where reactions are run in a continuously flowing stream rather than a single vessel, offers significant advantages in control, safety, and scalability.

Continuous flow processes enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov This methodology is particularly well-suited for multistep syntheses, which can be integrated into a single, seamless "assembly line" system. chemrxiv.org For the synthesis of this compound, which could involve steps like the reduction of a nitrile or a pyridine (B92270) ring, flow reactors with heterogeneous catalysts (e.g., packed-bed reactors) are ideal. beilstein-journals.org This approach not only improves efficiency but also simplifies catalyst separation and recycling.

Automated synthesis platforms, controlled by software like Python, can manage the entire workflow, from reagent injection to purification. beilstein-journals.orgnih.gov These robotic systems can perform numerous experiments in a short period, facilitating rapid optimization of reaction conditions. nih.gov A key advantage is the ability to create chemical "recipes" that can be digitally stored and executed on demand, ensuring reproducibility. nih.gov The integration of stopped-flow techniques can further enhance this by allowing for the synthesis of compound libraries on a micro-molar scale, drastically reducing reagent consumption and waste generation. nih.gov This is invaluable for exploring derivatives of this compound for structure-activity relationship (SAR) studies.

Table 1: Comparison of Automated Synthesis Approaches

| Feature | Batch Synthesis | Continuous Flow Synthesis | Stopped-Flow Synthesis |

|---|---|---|---|

| Operation | Discontinuous | Continuous | Semi-continuous, segmented |

| Scalability | Challenging | Straightforward | Primarily for library/small scale |

| Heat & Mass Transfer | Often limited | Excellent | Excellent |

| Safety | Higher risk with exotherms | Enhanced safety | Enhanced safety |

| Automation | Possible but complex | Easily automated | Designed for automation |

| Reagent Use | High | Optimized, lower waste | Minimal (μmol scale) |

| Best For | Established, large-scale processes | Process development, multistep synthesis, manufacturing | High-throughput screening, library synthesis, reaction optimization |

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To fully leverage the capabilities of automated flow synthesis, real-time reaction analysis is crucial. Process Analytical Technology (PAT) allows for the in situ monitoring of chemical transformations as they happen, providing a wealth of data that is impossible to obtain from traditional offline sampling. mit.edu

Advanced spectroscopic techniques are at the heart of PAT. For a reaction producing this compound, an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) probe could be inserted directly into the flow reactor. mdpi.com This would allow for continuous tracking of the concentration of reactants, intermediates, and the final product by monitoring their characteristic vibrational frequencies. Similarly, Raman spectroscopy, which is highly sensitive to changes in molecular structure and less susceptible to interference from aqueous solvents, can provide complementary real-time data.

Fluorescence spectroscopy offers another powerful, non-invasive option, noted for its high sensitivity for certain classes of molecules, even at very low concentrations. mdpi.com By integrating these spectroscopic tools, researchers can create a data-rich environment, enabling dynamic optimization where reaction conditions are adjusted in real-time to maximize yield and minimize byproduct formation. mit.edu

Table 2: Spectroscopic Techniques for In Situ Reaction Monitoring

| Technique | Principle | Advantages | Limitations | Potential Application for this compound Synthesis |

|---|---|---|---|---|

| UV/Vis Spectroscopy | Electronic transitions | Simple, low cost | Lacks detailed structural information | Monitoring disappearance of conjugated starting materials. |

| Mid-Infrared (MIR/FTIR) | Molecular vibrations | Rich structural information, widely applicable | Water absorption can be an issue; probe fouling | Tracking functional group conversion (e.g., C≡N to C-NH2). mdpi.com |

| Raman Spectroscopy | Light scattering from molecular vibrations | Excellent for aqueous systems, provides structural detail | Weaker signal than fluorescence, potential for fluorescence interference | Monitoring changes in the pyridine ring and side-chain transformations. |

| Fluorescence Spectroscopy | Emission of light by excited molecules | Extremely sensitive, non-invasive | Not all molecules fluoresce | Detecting fluorescent intermediates or products. mdpi.com |

Machine Learning and Artificial Intelligence in Compound Design and Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by accelerating the design-make-test-analyze (DMTA) cycle. nih.govspringernature.com These computational tools can be applied to both the design of novel molecules related to this compound and the optimization of their synthesis routes.

Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on vast databases of existing chemical structures. nih.gov These models can then propose entirely new molecules that are predicted to have desirable properties, such as enhanced biological activity or specific physicochemical characteristics. nih.govcrimsonpublishers.com For example, an AI could be tasked with designing derivatives of this compound that are predicted to have better binding affinity to a specific biological target.

Furthermore, AI can significantly aid in synthesis planning. ML models can predict the outcomes of chemical reactions, identify potential side reactions, and suggest optimal reaction conditions. nih.gov AI platforms can analyze the structure of a target molecule and propose a complete, step-by-step retrosynthetic pathway. mit.edu This not only speeds up the development process but also uncovers novel and more efficient synthetic routes that might be overlooked by human chemists. The data generated from automated synthesis platforms with in situ monitoring provides the perfect training sets for these ML algorithms, creating a powerful synergistic loop between automation and AI. nih.gov

Table 3: Applications of AI/ML in Chemical Research

| Application Area | AI/ML Technique | Function | Reference |

|---|---|---|---|

| Novel Compound Design | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Proposes new chemical structures with desired properties. | nih.gov |

| Property Prediction | Deep Neural Networks (DNNs), Graph Neural Networks (GNNs) | Predicts physicochemical properties, bioactivity, and toxicity. | nih.gov |

| Reaction Outcome Prediction | Active Learning, Feed-Forward Neural Networks (FFNN) | Predicts the success and yield of unknown reactions. | nih.govnih.gov |

| Retrosynthesis Planning | Computer-Aided Synthesis Planning (CASP) tools | Generates potential synthetic routes for a target molecule. | mit.edu |

| Virtual Screening | Bayesian Docking, Convolutional Neural Networks (CNNs) | Screens large compound libraries to identify potential hits. | crimsonpublishers.comnih.gov |

Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are becoming central to modern chemical synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles can be readily applied to the synthesis of this compound.

A key focus is the use of environmentally benign solvents, with water being the ideal choice. researchgate.net Developing synthetic routes that can be performed in water or other green solvents like ethanol (B145695) would significantly improve the sustainability profile. Another strategy is to design catalyst-free reactions or to use heterogeneous catalysts that can be easily recovered and reused, which is a hallmark of many continuous flow processes. beilstein-journals.orgresearchgate.net

Atom economy, a measure of how much of the reactants end up in the final product, can be maximized through the design of multi-component reactions. These reactions combine three or more starting materials in a single step to form a complex product, drastically reducing the number of synthetic steps and purification stages required. researchgate.net The integration of flow chemistry further supports green chemistry goals by enabling reactions at elevated temperatures and pressures, which can increase reaction rates and reduce the need for catalysts or harsh reagents, while also minimizing solvent volumes. nih.gov

Interdisciplinary Research with Biology and Materials Science Utilizing Pyridinemethanamines

The future of compounds like this compound lies in interdisciplinary research that leverages its unique structural features for applications beyond its initial purpose. The presence of a pyridine ring and a primary amine makes it a versatile building block for both life sciences and materials science.

In biology and medicinal chemistry, pyridinemethanamines serve as important scaffolds. Their structure is found in numerous biologically active compounds. Future research will likely involve using this compound as a starting point for creating libraries of analogues for screening against a wide range of biological targets, including enzymes and receptors. researchgate.net Its structural similarity to natural purines suggests potential as a drug-like molecule. researchgate.net

In materials science, the pyridine nitrogen and the amine group are excellent ligands for coordinating with metal ions. This opens up the possibility of using this compound and its derivatives as organic linkers for the construction of Metal-Organic Frameworks (MOFs) or coordination polymers. These materials have potential applications in gas storage, catalysis, and chemical sensing. Furthermore, the amine group allows for its incorporation into polymers, either as a monomer or as a functional pendant group, to create materials with tailored properties such as specific surface chemistry or thermal stability.

Q & A

Q. What are the optimal synthetic routes for (6-Ethoxypyridin-2-yl)methanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a halogenated pyridine precursor (e.g., 6-chloropyridin-2-ylmethanamine) with ethanol in the presence of a base like potassium carbonate. Key parameters include:

- Temperature : Reflux (~80–100°C) ensures sufficient energy for substitution without decomposition .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the ethoxide ion .

- Purification : Column chromatography or recrystallization is used to isolate the product, with yields ranging from 60–85% depending on stoichiometric ratios .

Table 1 : Comparison of Synthetic Methods

| Precursor | Base | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 6-Chloropyridin-2-ylmethanamine | K₂CO₃ | DMF | 78 | 98.5 |

| 6-Bromopyridin-2-ylmethanamine | NaOEt | EtOH | 65 | 95.2 |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals at δ 1.35 ppm (triplet, –CH₂CH₃), δ 3.45 ppm (quartet, –OCH₂–), and δ 4.25 ppm (singlet, –CH₂NH₂). Pyridine protons appear as a doublet (δ 6.75–7.20 ppm) .

- IR : Stretching vibrations at ~3350 cm⁻¹ (N–H), 1250 cm⁻¹ (C–O–C ether), and 1600 cm⁻¹ (C=N pyridine) confirm functional groups .

Advanced Research Questions

Q. What role does the ethoxy group play in modulating biological activity, and how can structure-activity relationship (SAR) studies optimize this scaffold?

- Methodological Answer : The ethoxy group enhances lipophilicity, improving membrane permeability, while the methanamine moiety enables hydrogen bonding with biological targets. SAR studies suggest:

- Substituent Effects : Larger alkoxy groups (e.g., isopropoxy) reduce solubility but increase binding affinity in hydrophobic enzyme pockets .

- Positional Isomerism : Moving the ethoxy group to the 4-position (vs. 6-position) alters π-π stacking with aromatic residues in receptors like serotonin transporters .

Table 2 : Biological Activity of Analogues

| Compound | IC₅₀ (nM, SERT) | LogP |

|---|---|---|

| This compound | 120 | 1.8 |

| (4-Ethoxypyridin-2-yl)methanamine | 85 | 1.7 |

| (6-Isopropoxypyridin-2-yl)methanamine | 45 | 2.3 |

Q. How can computational methods (e.g., molecular docking) elucidate the mechanism of enzyme inhibition by this compound?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) predicts binding poses in targets like monoamine oxidases (MAOs):

- Key Interactions : The ethoxy group engages in hydrophobic contacts with Phe-208 (MAO-B), while the methanamine forms a salt bridge with Glu-84 .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine predictive models. MD simulations (>100 ns) assess binding stability .

Data Contradiction Analysis

Q. Conflicting reports exist about the compound’s stability under acidic conditions. How can researchers resolve this?

- Methodological Answer : Stability discrepancies arise from protonation of the amine group. Experimental protocols should:

pH Control : Use buffered solutions (pH 4–7) during stability assays.

Analytical Monitoring : Track degradation via LC-MS; degradation products (e.g., ethoxy-pyridine oxides) indicate hydrolysis at low pH .

Temperature Dependence : Accelerated stability studies (40–60°C) quantify Arrhenius kinetics to predict shelf-life .

Key Research Gaps and Future Directions

- In Vivo Pharmacokinetics : No data on oral bioavailability or blood-brain barrier penetration. Proposed studies:

- Radiolabeled analogs for biodistribution tracking .

- Metabolite profiling using hepatocyte incubation .

- Target Diversification : Explore off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.